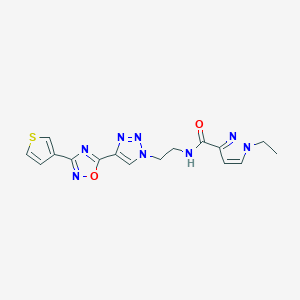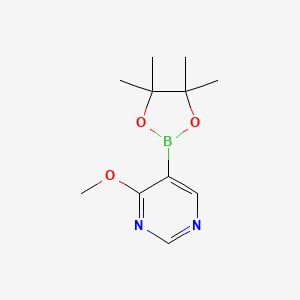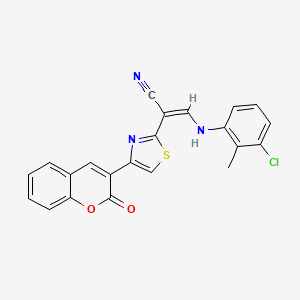
N'-(6-fluoropyridin-2-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-Fluoropyridin-2-yl)benzohydrazide is a chemical compound with the molecular formula C12H10FN3O . It has an average mass of 231.226 Da and a monoisotopic mass of 231.080795 Da .
Synthesis Analysis
The synthesis of N’-(6-fluoropyridin-2-yl)benzohydrazide and similar compounds has been studied in the literature . For example, the Schiff base material, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), was synthesized via condensation . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The structural and nonlinear optical properties of the Schiff base material, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), were studied . The experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
Fluorescent probes are synthesized to perform specific functions in biology, chemistry, or materials science. In this context, N’-(6-fluoropyridin-2-yl)benzohydrazide can serve as a fluorescent probe. Researchers use it to detect molecules, cells, or biological processes. The fluorescence properties, stability, and corresponding application requirements should be considered during the synthesis process .
Antibacterial and Antifungal Agents
Hydrazide derivatives often exhibit antimicrobial properties. Researchers have explored N’-(6-fluoropyridin-2-yl)benzohydrazide as a potential antibacterial and antifungal agent. Its structural features may allow it to interact with microbial targets, disrupting essential cellular processes. Further studies are needed to validate its efficacy and safety .
Metal Chelation and Coordination Chemistry
Hydrazide compounds can act as ligands in coordination chemistry. N’-(6-fluoropyridin-2-yl)benzohydrazide may form stable complexes with transition metals. These complexes could find applications in catalysis, material science, or as potential drug candidates. Investigating its metal-binding properties is crucial for understanding its behavior .
Organic Synthesis and Medicinal Chemistry
Researchers explore hydrazide derivatives for their synthetic versatility. N’-(6-fluoropyridin-2-yl)benzohydrazide can serve as a building block in organic synthesis. Its fluorine substitution enhances its reactivity and allows for diverse functionalization. Medicinal chemists may use it to design novel drug candidates .
Photophysical Studies and Spectroscopy
Studying the photophysical properties of N’-(6-fluoropyridin-2-yl)benzohydrazide provides insights into its behavior under different conditions. Researchers investigate its absorption and emission spectra, quantum yield, and excited-state dynamics. Such studies contribute to understanding its potential applications in optoelectronics and sensing .
Materials Science and Luminescent Materials
Fluorescent compounds play a crucial role in materials science. N’-(6-fluoropyridin-2-yl)benzohydrazide could serve as a luminescent material in devices like organic light-emitting diodes (OLEDs) or sensors. Its unique properties make it an interesting candidate for further exploration in this field .
Propiedades
IUPAC Name |
N'-(6-fluoropyridin-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-7-4-8-11(14-10)15-16-12(17)9-5-2-1-3-6-9/h1-8H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPQBFGJHQCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)

![2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride](/img/structure/B2571353.png)
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571356.png)




![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)